![molecular formula C14H21NO2 B13915577 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a chemical compound with a complex structure that includes a benzyloxy group, a methylamino group, and a cyclobutyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with a suitable nucleophile.
Introduction of the Methylamino Group: The methylamino group is introduced through an amination reaction, where a methylamine reacts with an appropriate intermediate.
Formation of the Ethanol Group: The ethanol group is introduced through a reduction reaction, where an appropriate precursor is reduced to form the ethanol group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for high yield and purity, and the process may involve the use of specialized equipment and catalysts to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol has various scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of 2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[3-Benzyloxy-1-(amino)cyclobutyl]ethanol: Similar structure but lacks the methyl group on the amino group.
2-[3-Benzyloxy-1-(methylamino)cyclopropyl]ethanol: Similar structure but has a cyclopropyl ring instead of a cyclobutyl ring.
2-[3-Benzyloxy-1-(methylamino)cyclopentyl]ethanol: Similar structure but has a cyclopentyl ring instead of a cyclobutyl ring.
Uniqueness
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Biologische Aktivität
2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol is a complex organic compound with potential therapeutic applications. Its unique structure, featuring a cyclobutyl ring substituted with a benzyloxy group and a methylamino group, suggests various biological activities. This article explores the compound's biological activity, synthesis, and potential applications in medicinal chemistry.
Structural Characteristics
The compound's structural formula indicates significant features that influence its biological properties:
- Cyclobutane Ring : Provides rigidity and unique reactivity.
- Benzyloxy Group : Enhances solubility and may impact receptor interactions.
- Methylamino Group : Capable of forming hydrogen bonds, affecting pharmacokinetics.
Biological Activity
Research indicates that this compound may interact with various biological pathways. Compounds with similar structures have been studied for their effects on neurotransmitter systems, cancer pathways, and other physiological processes.
- Neuroactive Properties : The compound may exhibit neuroactive effects due to its structural similarities to known neurotransmitter modulators.
- Anticancer Activity : Its potential to influence cell signaling pathways suggests possible applications in oncology.
- Receptor Interaction : Binding affinity studies indicate that it may interact with specific receptor subtypes, potentially modulating their activity.
Comparative Analysis
A comparative analysis with structurally similar compounds highlights the unique properties of this compound:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(Benzyloxy)-2-(methylamino)cyclobutane | Similar cyclobutane structure | Potentially neuroactive |
3-(Benzyloxy)-1-amino-cyclobutane | Contains an amino group instead of methylamine | Anticancer properties |
2-[3-Hydroxycyclobutyl]ethanol | Lacks benzyloxy substitution | Different pharmacological profile |
Synthesis Methods
The synthesis of this compound can be approached through several methods, including:
- Direct Alkylation : Utilizing alkyl halides to introduce the benzyloxy group.
- Cyclization Reactions : Forming the cyclobutane ring through intramolecular reactions.
These synthetic routes allow for the efficient construction of the compound while providing opportunities for further functionalization.
Case Studies and Research Findings
Recent studies have explored the biological activity of compounds similar to this compound. For instance:
- A study demonstrated that derivatives with similar structures exhibited significant neuroactive effects in animal models, suggesting potential therapeutic applications in neurodegenerative diseases .
- Another investigation highlighted anticancer properties in related compounds, indicating that structural modifications could enhance efficacy against specific cancer cell lines .
Eigenschaften
Molekularformel |
C14H21NO2 |
---|---|
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
2-[1-(methylamino)-3-phenylmethoxycyclobutyl]ethanol |
InChI |
InChI=1S/C14H21NO2/c1-15-14(7-8-16)9-13(10-14)17-11-12-5-3-2-4-6-12/h2-6,13,15-16H,7-11H2,1H3 |
InChI-Schlüssel |
NSNFCIRSPAWONY-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1(CC(C1)OCC2=CC=CC=C2)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.